4-Amino-1,1,1-trifluoro-3-buten-2-one
Overview
Description
Scientific Research Applications
Peptide Synthesis
The compound is used as a protecting group in peptide synthesis, particularly for the protection of the N-H terminal of amino acids. It enables the formation of peptide bonds without racemization (Gorbunova et al., 1991).
Precursor for Fluorine-Containing Pyrroles
It is used in the synthesis of N-β-trifluoroacetylvinyl amino acid esters, α-aminoacetophenones, and aminoacetonitriles, which are precursors for fluorine-containing pyrroles (Okada et al., 1992).
Synthetic Methods for Trifluoroacetyl Ketene Acetals
The compound is utilized in the synthesis of bis(trifluoroacetyl)ketene N,O-, N,S- and S,S-acetals, and their conversion to 4-amino- and 4-alkyl(aryl)thio-trifluoro-3-(trifluoroacetyl)-buten-2-ones (Hojo et al., 1992).
Synthesis of Trifluoromethyl-Substituted Heteroarenes
It serves as a versatile precursor for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines, with applications in medicinal chemistry (Sommer et al., 2017).
Incorporation in Peptides for NMR Applications
Perfluoro-tert-butyl 4-hydroxyproline derivatives, synthesized using this compound, have distinct conformational preferences and can be used in probes for 19F NMR in medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Trifluoromethyl-Substituted Azoles
It is used in heterocyclization processes to create trihalomethylated bicyclic heterocycles, which have potential pharmaceutical applications (Flores et al., 2005).
properties
IUPAC Name |
(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJDPIHFALRNER-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/N)\C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-3-buten-2-one | |
CAS RN |
184848-89-3 | |
Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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